molecular formula C13H13BrO3 B8516067 methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

Cat. No. B8516067
M. Wt: 297.14 g/mol
InChI Key: IKQOCOMANXVDJN-UHFFFAOYSA-N
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Patent
US08604024B2

Procedure details

To a solution of 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one from step A1 (600 mg, 2.51 mmol) in neat dimethyl carbonate (2.81 mL, 33.3 mmol) was slowly added 60% NaH dispersed in mineral oil (251 mg, 6.27 mmol). The mixture was stirred at 85° C. for 3 h, then cooled to rt, treated with 1 N HCl (40 mL), and extracted with EtOAc (2×50 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford crude methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate (800 mg, 2.69 mmol, 107% yield), which was used for the next step without purification. LCMS (M+H)+=297.2. 1H NMR (500 MHz, chloroform-d) δ 12.56 (s, 1H), 7.78 (d, J=2.1 Hz, 1H), 7.47 (dd, J=8.2, 2.1 Hz, 1H), 7.12 (d, J=7.9 Hz, 1H), 3.86 (s, 3H), 2.61 (t, J=6.9 Hz, 2H), 2.18-2.05 (m, 4H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
251 mg
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1.[C:14](=O)([O:17]C)[O:15][CH3:16].[H-].[Na+]>Cl>[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH2:8][CH:9]([C:14]([O:15][CH3:16])=[O:17])[C:10](=[O:11])[C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=CC2=C(CCCCC2=O)C=C1
Step Two
Name
Quantity
2.81 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
oil
Quantity
251 mg
Type
reactant
Smiles
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC2=C(CCCC(C2=O)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.69 mmol
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 107%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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